molecular formula C21H28N4O B2505237 N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide CAS No. 329779-65-9

N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

Cat. No. B2505237
CAS RN: 329779-65-9
M. Wt: 352.482
InChI Key: SXKPTHOMPFNMNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted acetamide derivatives, as described in the first paper, involves a multi-step process starting with the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions to produce N-(Piperidin-1-yl) benzenesulfonamide. This intermediate is then further reacted with various electrophiles, specifically N-aryl/aralkyl-substituted-2-bromoacetamides, in the presence of sodium hydride and N,N-Dimethylformamide to yield a new series of N-substituted acetamide derivatives. The compounds synthesized in this study were confirmed using IR, EIMS, and ^1H-NMR spectral data .

Molecular Structure Analysis

The molecular structure of the synthesized compounds in the first paper was elucidated using spectroscopic methods. Infrared spectroscopy (IR) was used to identify functional groups, Electron Impact Mass Spectrometry (EIMS) provided the molecular weight and fragmentation pattern, and Proton Nuclear Magnetic Resonance (^1H-NMR) spectroscopy helped in determining the structure and the environment of the hydrogen atoms within the molecule. These techniques collectively confirmed the successful synthesis of the N-substituted acetamide derivatives .

Chemical Reactions Analysis

The synthesized compounds were evaluated for their biological activity, specifically against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. The results indicated that most of the synthesized compounds showed promising activity, although a few remained inactive against the lipoxygenase enzymes. This suggests that the chemical structure of these compounds plays a significant role in their reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

The second paper provides insight into the physical and chemical properties of similar acetamide derivatives. The compounds were tested for anticonvulsant activity and acute neurological toxicity. The study found that most molecules showed protection in at least one model of epilepsy, with specific compounds demonstrating significant analgesic activity without impairing motor coordination. The in vitro binding studies suggested that the anticonvulsant activity might be related to the influence on voltage-gated sodium and calcium channels. This indicates that the physical and chemical properties of these compounds, such as their ability to interact with specific ion channels, are crucial for their biological activity .

Scientific Research Applications

Biomedical Implications

N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide and its analogs are integral to pharmacological research, particularly in understanding the interaction with biological systems. A review indicated the importance of aromatic rings and their isosteric replacements in biologically active molecules, considering the potential carcinogenicity of certain analogs (Ashby et al., 1978). Similarly, the study of arylcycloalkylamines, including phenyl piperidines and piperazines, highlights the role of pharmacophoric groups in the potency and selectivity of antipsychotic agents (Sikazwe et al., 2009).

Drug Metabolism and Drug-Drug Interactions

The molecule's derivatives are studied extensively in the context of drug metabolism and potential drug-drug interactions. The selectivity and potency of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes are crucial in predicting such interactions (Khojasteh et al., 2011). Furthermore, the metabolism and disposition of arylpiperazine derivatives, including their transformation into 1-aryl-piperazines and subsequent biotransformation, are of significant interest in understanding the pharmacological actions of these compounds (Caccia, 2007).

DNA Binding and Radioprotective Properties

Compounds structurally related to this compound, such as Hoechst 33258 and its analogs, are known for their DNA-binding properties, specificity for AT-rich sequences, and applications in various biological fields, including radioprotection and as topoisomerase inhibitors (Issar & Kakkar, 2013).

Therapeutic Uses and Molecular Design

The piperazine moiety, a common element in these molecules, is foundational in designing drugs for various therapeutic uses, spanning antipsychotic to anticancer applications. The modifications to the piperazine nucleus significantly influence the medicinal potential of the resulting compounds, underscoring the importance of these structures in rational drug design (Rathi et al., 2016).

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-3-17(2)18-7-9-19(10-8-18)23-21(26)16-24-12-14-25(15-13-24)20-6-4-5-11-22-20/h4-11,17H,3,12-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKPTHOMPFNMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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